molecular formula C9H6N2O2 B8787899 4-Nitro-cinnamonitrile

4-Nitro-cinnamonitrile

Cat. No. B8787899
M. Wt: 174.16 g/mol
InChI Key: HLFGEWUHBJJYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-cinnamonitrile is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-cinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-cinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Nitro-cinnamonitrile

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H

InChI Key

HLFGEWUHBJJYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyanoacetic acid (12.76 g, 150.0 mmol), 4-nitrobenzaldehyde (24.60 g, 162.8 mmol), ammonium acetate (500 mg), toluene (140 mL), and pyridine (75 mL) is refluxed for 64 hours in a flask fitted with a Dean-Stark trap and condenser. After evaporation of the solvents, a solution of the residue in CHCl3 is filtered and washed with H2 O. The dried (Na2SO4) organic layer is evaporated, and the bright yellow-orange solid is recrystallized from benzene. The yellow solid 3-(4-nitrophenyl)-acrylonitrile, obtained as a mixture of cis-trans isomers, is suitable for use as an intermediate without further purification.
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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